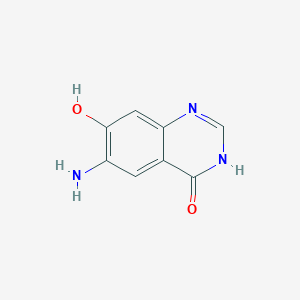
1-Bromo-3-(1,2-dimethylimidazol-5-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(1,2-dimethylimidazol-5-yl)benzene is an organic compound that features a bromine atom attached to a benzene ring, which is further substituted with a 1,2-dimethylimidazole group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(1,2-dimethylimidazol-5-yl)benzene typically involves the bromination of a suitable precursor, such as 1,2-dimethylimidazole, followed by a coupling reaction with a bromobenzene derivative. One common method involves the use of dibromohydantoin for brominating nitrobenzene in sulfuric acid . The reaction conditions are mild, and the process is suitable for large-scale production.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for scalability and efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-(1,2-dimethylimidazol-5-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted imidazole derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(1,2-dimethylimidazol-5-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-(1,2-dimethylimidazol-5-yl)benzene involves its interaction with various molecular targets. The bromine atom and the imidazole ring can participate in different chemical reactions, influencing the compound’s reactivity and biological activity. The imidazole ring can act as a ligand, coordinating with metal ions and affecting enzymatic pathways .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-nitrobenzene: Similar in structure but with a nitro group instead of an imidazole ring.
1-Bromo-2-methylbenzene: Lacks the imidazole ring, making it less versatile in terms of reactivity.
1-Bromo-4-(1,2-dimethylimidazol-5-yl)benzene: Similar but with the imidazole ring in a different position on the benzene ring.
Uniqueness: 1-Bromo-3-(1,2-dimethylimidazol-5-yl)benzene is unique due to the presence of both a bromine atom and a 1,2-dimethylimidazole group. This combination provides a versatile platform for further functionalization and applications in various fields.
Eigenschaften
Molekularformel |
C11H11BrN2 |
|---|---|
Molekulargewicht |
251.12 g/mol |
IUPAC-Name |
5-(3-bromophenyl)-1,2-dimethylimidazole |
InChI |
InChI=1S/C11H11BrN2/c1-8-13-7-11(14(8)2)9-4-3-5-10(12)6-9/h3-7H,1-2H3 |
InChI-Schlüssel |
JHKBNSMWNYRUSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C(N1C)C2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[12-hydroxy-12-oxo-10-(4-trimethylsilylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-1-yl]phenyl]-trimethylsilane](/img/structure/B12947829.png)
![4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B12947835.png)
![Methyl 6-Oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B12947843.png)
![Cyclopentanol, 1-[1-(4-methoxyphenyl)-1H-imidazol-2-yl]-](/img/structure/B12947857.png)

![2,2,8-Trimethyl-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine](/img/structure/B12947867.png)


![Rel-tert-butyl ((1S,3S)-5-azaspiro[2.5]octan-1-yl)carbamate](/img/structure/B12947884.png)

![5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12947892.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-3-sulfonyl chloride](/img/structure/B12947895.png)


